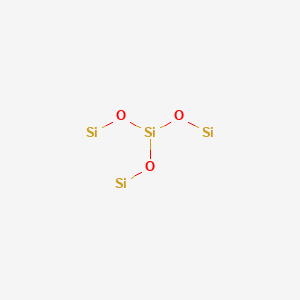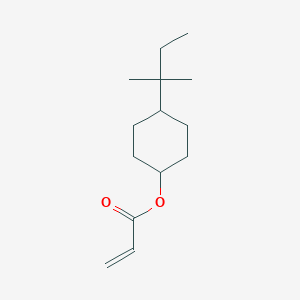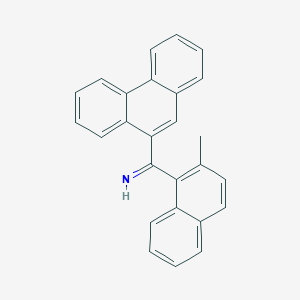
(2,4-Dinitrophenyl) methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dinitrophenyl) methanesulfonate is an organic compound that belongs to the class of dinitrophenyl derivatives. It is characterized by the presence of two nitro groups attached to a phenyl ring and a methanesulfonate group. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dinitrophenyl) methanesulfonate typically involves the reaction of 2,4-dinitrophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out in a non-aqueous solvent like dichloromethane to prevent the formation of undesired pyridinium salts . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is designed to be environmentally benign, utilizing aqueous bases and water-miscible solvents to minimize waste and by-products .
Análisis De Reacciones Químicas
Types of Reactions: (2,4-Dinitrophenyl) methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles, leading to the formation of different substituted products.
Reduction: The nitro groups can be reduced to amino groups under specific conditions, such as using hydrogen gas and a palladium catalyst.
Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in anhydrous solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Various substituted phenyl derivatives.
Reduction: 2,4-diaminophenyl methanesulfonate.
Oxidation: 2,4-dinitroquinone methanesulfonate.
Aplicaciones Científicas De Investigación
(2,4-Dinitrophenyl) methanesulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2,4-Dinitrophenyl) methanesulfonate involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The nitro groups on the phenyl ring enhance the electrophilicity of the compound, making it highly reactive towards nucleophiles. Additionally, the compound can uncouple oxidative phosphorylation, disrupting cellular energy metabolism .
Comparación Con Compuestos Similares
2,4-Dinitrophenol: Shares the dinitrophenyl group but lacks the methanesulfonate moiety.
2,4-Dinitrophenylhydrazine: Contains a hydrazine group instead of the methanesulfonate group.
2,4-Dinitroanisole: Features a methoxy group in place of the methanesulfonate group.
Uniqueness: (2,4-Dinitrophenyl) methanesulfonate is unique due to the presence of both the dinitrophenyl and methanesulfonate groups, which confer distinct chemical reactivity and applications. Its ability to participate in a wide range of chemical reactions and its utility in various scientific fields make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
7155-37-5 |
|---|---|
Fórmula molecular |
C7H6N2O7S |
Peso molecular |
262.20 g/mol |
Nombre IUPAC |
(2,4-dinitrophenyl) methanesulfonate |
InChI |
InChI=1S/C7H6N2O7S/c1-17(14,15)16-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3 |
Clave InChI |
OBNLOECNGJKOMP-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate](/img/structure/B14729166.png)




![7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B14729188.png)

![4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14729215.png)

![(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate](/img/structure/B14729225.png)

